4'-(Trifluoromethyl)acetophenone, also known as 4-acetylbenzotrifluoride, is an organic compound with the chemical formula C₉H₇F₃O. It is a white crystalline solid with a melting point of 30-33 °C and a boiling point of 79-80 °C at 8 mmHg []. This chemical has found applications in various scientific research fields, as detailed below:
4'-(Trifluoromethyl)acetophenone has been used as a substrate in studies exploring the development of new asymmetric catalysts. These catalysts are crucial in various chemical reactions, allowing for the selective production of one enantiomer (mirror image) over the other. Research has investigated the enantioselective addition of dialkylzinc to 4'-(trifluoromethyl)acetophenone mediated by specific catalysts, such as 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide [].
4'-(Trifluoromethyl)acetophenone, with the chemical formula CHFO and CAS number 709-63-7, is a low melting solid that appears as a white to faintly yellow substance. It has a molecular weight of 188.15 g/mol and exhibits a melting point range of 30-33 °C and a boiling point of 79-80 °C at 8 mm Hg . This compound features a trifluoromethyl group attached to the para position of an acetophenone structure, which significantly influences its chemical properties and reactivity.
This compound exhibits notable biological activity, particularly in antimycobacterial studies. It has been identified as having selective activity against certain mycobacterial strains, making it a candidate for further pharmaceutical development . The trifluoromethyl group enhances its lipophilicity and potential bioactivity, contributing to its efficacy in biological systems.
Several methods exist for synthesizing 4'-(trifluoromethyl)acetophenone:
4'-(Trifluoromethyl)acetophenone finds applications in various fields:
Interaction studies have focused on the compound's reactivity with different nucleophiles and its behavior under various catalytic conditions. The unique trifluoromethyl group not only enhances its reactivity but also influences its interaction with biological systems, particularly in targeting specific enzymes or receptors associated with mycobacterial infections .
Several compounds share structural similarities with 4'-(trifluoromethyl)acetophenone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | CHO | No trifluoromethyl group; simpler structure |
4-Fluoroacetophenone | CHFO | Contains a fluorine atom instead of trifluoromethyl |
4'-Chloroacetophenone | CHClO | Chlorine substituent; different electronic properties |
4'-Bromoacetophenone | CHBrO | Bromine substituent; potential for different reactivity |
The presence of the trifluoromethyl group in 4'-(trifluoromethyl)acetophenone distinguishes it from these similar compounds by enhancing its lipophilicity, stability, and biological activity. This unique feature allows for selective interactions in biological systems that other compounds may not exhibit, making it an interesting subject for further research and application in medicinal chemistry .
Irritant